3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine is a piperazine derivative characterized by a 2,2-difluoroethyl substituent on the piperazine ring and a 3-aminopropyl side chain.
Properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F2N3/c10-9(11)8-14-6-4-13(5-7-14)3-1-2-12/h9H,1-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJSUROMEPNHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or carboxylic acids, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s analogs primarily differ in the substituents on the piperazine ring or the aromatic/heteroaromatic groups attached to the scaffold. Key comparisons are outlined below:
Structural Modifications and Receptor Affinity
Aryl-Substituted Piperazine Derivatives
3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine Substituent: 3-Trifluoromethylphenyl Receptor Activity: High 5-HT2A receptor antagonism (Ki = 15–46 nM) . Notes: The electron-withdrawing trifluoromethyl group enhances lipophilicity and receptor binding compared to unsubstituted phenyl analogs .
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine Substituent: 4-Fluorophenyl Receptor Activity: Moderate 5-HT1A affinity (Ki ~100–300 nM) . Notes: Fluorine’s electronegativity improves metabolic stability but reduces 5-HT2A affinity relative to trifluoromethyl derivatives .
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine Substituent: 3-Chlorophenyl Receptor Activity: Lower 5-HT2A affinity (Ki >100 nM) compared to trifluoromethyl analogs . Notes: Chlorine’s steric bulk may hinder optimal receptor interactions .
Non-Aryl-Substituted Derivatives
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine Substituent: 2,2-Difluoroethyl Receptor Activity: Predicted to exhibit moderate 5-HT1A/5-HT2A affinity based on fluorinated analogs (e.g., 4-fluorophenyl derivatives) .
3-Morpholinopropan-1-amine Substituent: Morpholine Receptor Activity: Limited GPCR affinity; primarily used as a building block for anticonvulsant succinimide derivatives .
Pharmacological Activity
| Compound | Anticonvulsant Activity (MES Test) | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) |
|---|---|---|---|
| This compound | Not reported | Predicted ~200 | Predicted ~50 |
| 3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine | Not tested | 100–300 | 15–46 |
| 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine | Active at 30 mg/kg (sc Met test) | 150 | 80 |
| 3-Morpholinopropan-1-amine | ED50 = 45 mg/kg (MES) | Inactive | Inactive |
Notes:
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 248.3 | 1.8 | 10–20 (PBS) |
| 3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine | 315.3 | 3.2 | <1 (PBS) |
| 3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine | 251.3 | 2.1 | 5–10 (PBS) |
Notes:
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., CF3, Cl) enhance 5-HT2A affinity but reduce solubility.
- Fluorine and difluoroethyl groups improve metabolic stability without significantly compromising receptor binding .
Therapeutic Potential: The target compound’s difluoroethyl group may position it as a balanced candidate for CNS disorders requiring moderate receptor affinity and bioavailability. Analogs like 3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propan-1-amine are promising leads for 5-HT2A-targeted therapies .
Biological Activity
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine is a synthetic compound with significant biological activity due to its unique structural features. The compound is characterized by a difluoroethyl group and a piperazine ring, which enhance its interaction with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C9H19F2N3
- Molecular Weight : 207.26 g/mol
- CAS Number : 1179833-05-6
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl group enhances binding affinity and selectivity towards these targets, while the piperazine moiety contributes to the compound's structural stability.
Key Interactions:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, influencing signaling pathways relevant to various therapeutic areas.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : Its structure suggests possible applications in treating neurological disorders through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in autoimmune diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Aminopropyl)-4-methylpiperazine | Lacks difluoroethyl group | Moderate receptor affinity |
| 4-(2,2-Difluoroethyl)piperazine | Contains difluoroethyl group | Limited bioactivity |
| 1,4-Bis(3-aminopropyl)piperazine | Two aminopropyl groups | Enhanced receptor interaction |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
-
In Vitro Studies : Research demonstrated that this compound inhibits cell proliferation in various cancer cell lines, with IC50 values indicating potent activity.
- Example Study : A study involving human lung adenocarcinoma cells showed a significant decrease in cell viability upon treatment with the compound.
-
In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of this compound in inflammatory conditions.
- Example Findings : In a mouse model of rheumatoid arthritis, treatment led to reduced inflammation markers and improved joint health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
